molecular formula C15H13F2NO3 B5694245 N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide

N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B5694245
M. Wt: 293.26 g/mol
InChI Key: HYYCYIVNFLUNFS-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound characterized by the presence of difluorophenyl and methoxyphenoxy groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide typically involves the reaction of 3,4-difluoroaniline with 2-methoxyphenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of N-(3,4-difluorophenyl)-2-(2-hydroxyphenoxy)acetamide.

    Reduction: Formation of N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)ethylamine.

    Substitution: Formation of this compound derivatives with substituted phenyl rings.

Scientific Research Applications

N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include modulation of signal transduction, alteration of gene expression, or inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)-2-(2-methoxyphenoxy)acetamide
  • N-(3,4-difluorophenyl)-2-(2-hydroxyphenoxy)acetamide
  • N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)ethylamine

Uniqueness

N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide is unique due to the presence of both difluorophenyl and methoxyphenoxy groups, which confer distinct chemical and biological properties. The difluorophenyl group enhances the compound’s stability and lipophilicity, while the methoxyphenoxy group contributes to its reactivity and potential interactions with biological targets.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO3/c1-20-13-4-2-3-5-14(13)21-9-15(19)18-10-6-7-11(16)12(17)8-10/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYCYIVNFLUNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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